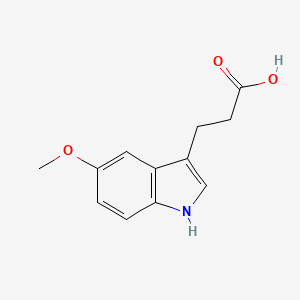

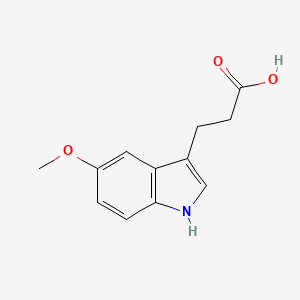

3-(5-methoxy-1H-indol-3-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-9-3-4-11-10(6-9)8(7-13-11)2-5-12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSZCJIWILJKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60960156 | |

| Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39547-16-5 | |

| Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039547165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-METHOXY-1H-INDOL-3-YL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS268A9K9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(5-methoxy-1H-indol-3-yl)propanoic acid basic properties

An In-Depth Technical Guide to the Basic Properties of 3-(5-methoxy-1H-indol-3-yl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential biological activities of this compound. This molecule, belonging to the indolyl carboxylic acid class, features a versatile indole scaffold that is central to numerous biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and field-proven insights into the handling and application of this compound. We will explore its physicochemical characteristics, delve into a robust synthetic strategy via Friedel-Crafts acylation, outline precise analytical methodologies for structural confirmation and purity assessment, and discuss its emerging pharmacological profile, including its potential as a neuroprotective agent and modulator of key biological receptors.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by an indole core substituted with a methoxy group at the 5-position and a propanoic acid chain at the 3-position[1]. This unique combination of a lipophilic indole nucleus, a hydrogen-bonding methoxy group, and an acidic carboxylic acid moiety defines its chemical behavior and biological interactions.

Chemical Structure and Identifiers

The structural and identifying information for this compound is critical for regulatory and research documentation.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The physicochemical properties are essential for predicting the compound's behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source / Comment |

| IUPAC Name | This compound | [2] |

| CAS Number | 39547-16-5 | [2] |

| Molecular Formula | C₁₂H₁₃NO₃ | [2] |

| Molecular Weight | 219.24 g/mol | [2] |

| Melting Point | 190-192 °C (decomposition) | American Elements |

| Boiling Point | 449.7 °C at 760 mmHg | American Elements |

| Density | 1.29 g/cm³ | American Elements |

| XlogP (Predicted) | 1.7 | [3] |

| PubChem CID | 181137 | American Elements |

| SMILES | COC1=CC2=C(C=C1)NC=C2CCC(=O)O | [3] |

| InChIKey | ZLSZCJIWILJKMR-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached in two primary stages: the formation of the 5-methoxyindole core, followed by the introduction of the propanoic acid side chain at the C3 position.

Overall Synthetic Workflow

The most versatile and common method for constructing the indole nucleus is the Fischer indole synthesis[2][4]. Once the substituted indole is formed, the propanoic acid moiety can be introduced via an electrophilic substitution, such as a Friedel-Crafts acylation, followed by reduction.

Caption: Two-stage synthetic workflow for the target compound.

Stage 1: Synthesis of the 5-Methoxyindole Core (Conceptual)

Principle: The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, formed from a phenylhydrazine and a carbonyl compound[2][4]. For the synthesis of 5-methoxyindole, 4-methoxyphenylhydrazine is the key starting material. The electron-donating nature of the para-methoxy group generally facilitates the reaction[2].

Causality of Reagent Choice:

-

Acid Catalyst (e.g., H₂SO₄, Polyphosphoric Acid (PPA), ZnCl₂): The acid is crucial for protonating the hydrazone, which initiates the key[5][5]-sigmatropic rearrangement that forms the C-C bond of the indole ring[4].

-

Expertise Insight: While HCl is a common Brønsted acid, its use with methoxy-substituted phenylhydrazones can lead to an "abnormal" side reaction where the methoxy group is displaced by a chloride ion[5][6]. Therefore, non-halide acids like PPA or Lewis acids such as ZnCl₂ are often preferred to ensure the integrity of the methoxy substituent[6].

Stage 2: Detailed Protocol for Side Chain Installation

This stage involves a Friedel-Crafts acylation followed by a reduction. The indole nucleus is highly electron-rich, making the C3 position particularly susceptible to electrophilic attack.

Step 2a: Friedel-Crafts Acylation of 5-Methoxyindole

Principle: This reaction introduces a 4-oxobutanoic acid chain onto the C3 position of the indole ring using succinic anhydride as the acylating agent and a Lewis acid catalyst[5].

Sources

- 1. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a peroxisome proliferator activated receptor gamma (PPARgamma) modulator with balanced PPARalpha activity for the treatment of type 2 diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. 5-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. science.gov [science.gov]

What is 5-methoxyindole-3-propionic acid?

An In-depth Technical Guide to 5-Methoxyindole-3-Propionic Acid

Abstract

5-Methoxyindole-3-propionic acid (5-MIPA) is a derivative of the well-studied indole-3-propionic acid, a metabolite produced by gut microbiota from tryptophan. The addition of a methoxy group at the 5-position of the indole ring significantly alters its electronic properties, potentially enhancing its biological activity. This document provides a comprehensive technical overview of 5-MIPA, consolidating available data on its chemical properties, synthesis, and analytical characterization. It further explores its biological activities and mechanisms of action, drawing parallels with related indole compounds. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of indole derivatives, particularly in the fields of neuroprotection and metabolic disease.

Introduction to Methoxy-Substituted Indole Acyl Acids

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its electron-rich nature allows for diverse chemical modifications and interactions with biological targets. Indole-3-propionic acid (IPA) is an endogenous metabolite of tryptophan, produced by intestinal microflora such as Clostridium sporogenes.[1] It has garnered significant attention for its potent neuroprotective effects, primarily attributed to its ability to scavenge hydroxyl radicals.[2][3]

The introduction of a methoxy (-OCH₃) group, particularly at the C-5 position of the indole ring, is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[4] The methoxy group is a strong electron-donating group, which increases the electron density of the indole ring system and can enhance its reactivity and biological interactions.[4] 5-Methoxyindole-3-propionic acid (5-MIPA) combines the structural features of IPA with this strategic methoxy substitution. While less studied than its non-methoxylated parent, 5-MIPA is an emerging molecule of interest with postulated roles as an antioxidant, neuroprotectant, and a modulator of cannabinoid receptors.[5]

Physicochemical and Structural Properties

5-MIPA is a solid organic compound whose identity is confirmed by its unique CAS Registry Number and structural identifiers.[5][6] Its key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-(5-methoxy-1H-indol-3-yl)propanoic acid | [5] |

| CAS Number | 39547-16-5 | [5][6] |

| Molecular Formula | C₁₂H₁₃NO₃ | [5] |

| Molecular Weight | 219.24 g/mol | [5] |

| Monoisotopic Mass | 219.089543 g/mol | [5] |

| Physical Form | Solid | [5] |

| Melting Point | 190–192 °C (with decomposition) | [5] |

| Boiling Point | 449.7 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.29 g/cm³ (Predicted) | [5] |

| InChI Key | ZLSZCJIWILJKMR-UHFFFAOYSA-N | [5] |

| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CCC(=O)O | [5] |

The structure consists of a planar indole ring system with a flexible propionic acid side chain at the C-3 position and a methoxy group at the C-5 position. The electron-donating methoxy group influences the aromatic system's reactivity, while the carboxylic acid moiety provides a site for hydrogen bonding and salt formation.[5]

Analytical and Spectroscopic Characterization

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methylene protons of the propionic acid chain, the methoxy protons, and the amine proton (N-H). The aromatic region (approx. 6.8-7.3 ppm) will show characteristic splitting patterns for the protons at the C-2, C-4, C-6, and C-7 positions. The two methylene groups (-CH₂-CH₂-) of the propionic acid side chain will appear as triplets around 2.6-3.1 ppm. The methoxy group (-OCH₃) will present as a sharp singlet around 3.8 ppm. The indole N-H proton will be a broad singlet at a downfield shift ( >10 ppm).

-

¹³C NMR: The carbon spectrum will show signals for the twelve unique carbons. The carbonyl carbon of the carboxylic acid will be the most downfield signal ( >170 ppm). The aromatic carbons of the indole ring will resonate between 100-155 ppm, with the C-5 carbon attached to the methoxy group appearing around 153-155 ppm. The methoxy carbon will be a distinct signal around 55-56 ppm.

3.2 Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For 5-MIPA, the expected molecular ion peak [M+H]⁺ would be at m/z 220.0968. A common fragmentation pattern for 3-substituted indoles is the loss of the side chain, leading to a prominent ion corresponding to the 5-methoxy-3-methylindole cation (m/z 160.075).

3.3 Chromatography High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of 5-MIPA. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing an acid modifier like formic acid would provide good separation and peak shape.

Synthesis and Purification

The synthesis of 5-MIPA can be achieved through established indole synthesis methodologies. The Fischer indole synthesis is a robust and widely used method for constructing the indole core from an appropriately substituted phenylhydrazine and a carbonyl compound.[4][5][9]

4.1 Synthetic Strategy: Fischer Indole Synthesis The most direct approach involves the reaction of 4-methoxyphenylhydrazine with γ-ketovaleric acid (levulinic acid) or its ethyl ester, followed by acid-catalyzed cyclization. The acid catalyst promotes the formation of the hydrazone, which then undergoes a[10][10]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

4.2 Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the Fischer indole synthesis and should be adapted and optimized.

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol. Add levulinic acid (1.1 eq). Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Indolization: Once hydrazone formation is complete, cool the reaction mixture. The solvent can be removed under reduced pressure. To the crude hydrazone, add a cyclizing agent such as polyphosphoric acid (PPA) or a mixture of acetic acid and zinc chloride.[9] Heat the mixture to 80-110 °C for 2-6 hours, continuing to monitor by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice/water. This will precipitate the crude product. If PPA was used, the mixture may need to be neutralized with a base (e.g., NaOH solution) to pH 7-8 before the product precipitates.

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water. The crude 5-MIPA can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure product.

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC as described in Section 3.0.

Biological Activity and Pharmacological Profile

While direct experimental data on 5-MIPA is limited, its structural similarity to IPA and other 5-methoxyindoles allows for informed postulation of its biological activities.

5.1 Neuroprotective and Antioxidant Effects 5-MIPA is suggested to possess neuroprotective and antioxidant properties.[5] Its parent compound, IPA, is a highly potent scavenger of hydroxyl radicals, even more so than melatonin.[11] Like melatonin, IPA scavenges radicals without forming pro-oxidant intermediates.[11] The 5-methoxy group on 5-MIPA is expected to enhance the electron-donating capacity of the indole ring, which could further increase its radical scavenging ability and neuroprotective potential against oxidative stress, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's.[11]

5.2 Cannabinoid Receptor Modulation There is evidence suggesting that 5-MIPA has a binding affinity for both the CB1 and CB2 cannabinoid receptors.[5] The endocannabinoid system is a critical regulator of various physiological processes, including pain, inflammation, mood, and metabolism. Molecules that modulate these receptors are of significant therapeutic interest. This activity distinguishes 5-MIPA from IPA and suggests a potential role in cannabinoid system-related therapeutic areas.

5.3 Postulated Role as a Tryptophan Metabolite and Receptor Agonist IPA is a well-established metabolite of tryptophan produced by gut bacteria.[1] It is plausible that 5-MIPA could be an analogous metabolite derived from 5-methoxytryptophan, which is itself a metabolite in the serotonin and melatonin synthesis pathway.[12][13]

Furthermore, IPA is a known ligand for the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[2][14] These are nuclear receptors that act as transcription factors to regulate xenobiotic metabolism, inflammation, and immune responses. Activation of AhR and PXR by gut-derived metabolites is crucial for maintaining intestinal homeostasis. Given its structural similarity, 5-MIPA is a strong candidate for being an agonist at these receptors as well.

Proposed Mechanisms of Action

The biological effects of 5-MIPA are likely mediated through two primary mechanisms: direct antioxidant activity and receptor-mediated signaling.

6.1 Direct Radical Scavenging The indole ring, particularly when activated by an electron-donating group like -OCH₃, can readily donate a hydrogen atom from the N-H position to neutralize highly reactive free radicals, such as the hydroxyl radical (•OH). This process terminates radical chain reactions that would otherwise damage lipids, proteins, and DNA.

6.2 Receptor-Mediated Signaling (AhR/PXR) As a potential ligand for AhR and PXR, 5-MIPA could influence gene expression. Upon binding, the ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences (Xenobiotic Response Elements, XREs), initiating the transcription of target genes. These include genes for detoxification enzymes (e.g., Cytochrome P450s) and anti-inflammatory cytokines, providing an indirect mechanism for cellular protection and immune modulation.[14]

Toxicology and Safety Profile

There is no specific toxicological data available for 5-methoxyindole-3-propionic acid. However, safety can be inferred from related compounds. The structurally similar 5-methoxyindole-3-acetic acid is classified as harmful if swallowed or inhaled.[7] The parent compound, 5-methoxyindole, is a known skin and eye irritant.[15] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated area or fume hood, are essential when working with 5-MIPA.

Applications in Research and Drug Development

5-MIPA represents a valuable lead compound for therapeutic development and a tool for basic research.

-

Neurodegenerative Diseases: Its potential as a potent antioxidant and neuroprotectant makes it a candidate for further investigation in models of Alzheimer's disease, Parkinson's disease, and other conditions linked to oxidative stress.[5]

-

Inflammatory and Metabolic Disorders: As a potential agonist of AhR and PXR, 5-MIPA could be explored for its role in modulating gut health, inflammation, and metabolic syndrome, similar to the established benefits of IPA.[1]

-

Cannabinoid Research: Its unique affinity for CB1/CB2 receptors opens avenues for developing novel modulators of the endocannabinoid system for pain, inflammation, and neurological conditions.[5]

Future research should focus on validating these postulated activities through direct in vitro and in vivo experiments, elucidating its metabolic fate, and establishing a comprehensive safety profile.

References

- Anastassova, N., Stefanova, D., Hristova-Avakumova, N., Georgieva, I., Kondeva-Burdina, M., Rangelov, M., ... & Yancheva, D. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. Antioxidants, 12(4), 977.

- Shen, H. W., Jiang, X. L., Winter, J. C., & Yu, A. M. (2010). Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions. Current drug metabolism, 11(8), 659–666.

-

Anastassova, N., Stefanova, D., Hristova-Avakumova, N., Georgieva, I., Kondeva-Burdina, M., Rangelov, M., ... & Yancheva, D. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. Antioxidants, 12(4), 977. Available at: [Link]

-

PubChem. (n.d.). 5-Methoxyindoleacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Aghajanian, G. K., & Bloom, F. E. (1964). THE RELATIONSHIP BETWEEN THE METABOLIC FATE AND PHARMACOLOGICAL ACTION OF 5-METHOXY-N-METHYLTRYPTAMINE. Biochemical pharmacology, 13, 947-956.

- Shen, H. W., Jiang, X. L., Winter, J. C., & Yu, A. M. (2010). Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions. Current drug metabolism, 11(8), 659–666.

-

Pharmaffiliates. (n.d.). 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Supplementary Material. Retrieved from [Link]

- Caspar, A. T., Gaab, J. B., Michely, J. A., Brandt, S. D., Meyer, M. R., & Maurer, H. H. (2018). Metabolism of the Tryptamine-Derived New Psychoactive Substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-ALCHT, and 5-MeO-2-Me-DIPT and Their Detectability in Urine Studied by GC-MS, LC-MSn, and LC-HR-MS/MS. Drug testing and analysis, 10(1), 184–195.

- Kamata, T., Shima, N., Zaitsu, K., Kamata, H., Nishioka, H., Katagi, M., ... & Miki, A. (2006). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites. Journal of analytical toxicology, 30(6), 360–367.

- Cheng, Y. C., & Chan, K. H. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. World journal of biological chemistry, 5(1), 38–45.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002302). Retrieved from [Link]

- Zhang, X., Li, J., Gao, J., Gong, Y., Li, Z., Dai, X., & Li, X. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in nutrition, 9, 882221.

-

Human Metabolome Database. (n.d.). Showing metabocard for Indole-3-propionic acid (HMDB0002302). Retrieved from [Link]

- Wu, X., Zhang, T., Zhang, X., Li, Y., Li, H., & Chen, S. (2025). The mechanism of action of indole-3-propionic acid on bone metabolism. Food & function, 16(2), 406–421.

-

Ho, H. Y., Cheng, M. L., & Shiao, M. S. (2016). 5-methoxyindole metabolites of L-tryptophan: Control of COX-2 expression, inflammation and tumorigenesis. ResearchGate. Retrieved from [Link]

- El-Gamal, M. I., & Oh, C. H. (2010). Synthesis, reactivity and biological properties of methoxy-activated indoles. Current organic chemistry, 14(17), 1848–1867.

- Wlodarska, M., Luo, C., Kolde, R., d'Hennezel, E., Annand, J. W., Heim, C. E., ... & Vallance, B. A. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. International journal of molecular sciences, 23(3), 1222.

-

Wlodarska, M., Luo, C., Kolde, R., d'Hennezel, E., Annand, J. W., Heim, C. E., ... & Vallance, B. A. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. PubMed. Retrieved from [Link]

- Julian, P. L., & Pikl, J. (1962). U.S. Patent No. 3,062,832. Washington, DC: U.S.

-

Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Retrieved from [Link]

Sources

- 1. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]

- 2. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease | MDPI [mdpi.com]

- 3. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. Buy this compound | 39547-16-5 [smolecule.com]

- 6. - CAS:39547-16-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Methoxyindole-3-acetic acid(3471-31-6) 13C NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 5-Methoxyindole-3-propionic Acid

An In-depth Technical Guide to the

Executive Summary

While 5-methoxyindole-3-propionic acid (5-MIPA) is not extensively characterized in the current scientific literature, its structural similarity to well-studied indole derivatives, notably indole-3-propionic acid (IPA) and melatonin, allows for the formulation of a robust hypothesis regarding its mechanism of action. This guide synthesizes the known biological activities of these related compounds to propose a multi-faceted mechanism for 5-MIPA, centered on its potential as a potent antioxidant and a modulator of key cellular signaling pathways. We will explore its likely roles in direct radical scavenging, activation of endogenous antioxidant systems, and interaction with nuclear and G-protein coupled receptors. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this promising molecule.

Introduction: The Therapeutic Promise of Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid tryptophan and the neurohormone melatonin. Metabolites of tryptophan, such as indole-3-propionic acid (IPA), are gaining significant attention for their roles in host-microbe interactions and their protective effects against a range of pathologies.[1][2] The addition of a methoxy group at the 5-position of the indole ring, as seen in melatonin, is known to be crucial for high-affinity binding to melatonin receptors and contributes to its potent antioxidant properties.[3][4]

5-Methoxyindole-3-propionic acid (5-MIPA) combines the structural features of both IPA and a 5-methoxyindole moiety. This unique combination suggests that 5-MIPA may possess a synergistic or enhanced mechanism of action compared to its parent compounds. This guide will deconstruct the likely mechanistic pathways of 5-MIPA based on the established pharmacology of its structural analogs.

Proposed Multi-faceted Mechanism of Action

We hypothesize that 5-MIPA exerts its biological effects through at least three interconnected mechanisms:

-

Direct and Indirect Antioxidant Activity: Acting as a potent free radical scavenger and upregulating endogenous antioxidant pathways.

-

Nuclear Receptor Modulation: Interacting with and activating the Pregnane X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR).

-

Putative Melatonergic Activity: Potential interaction with melatonin receptors (MT1 and MT2) due to the presence of the 5-methoxy group.

The following sections will delve into the experimental basis for each of these proposed mechanisms, drawing parallels from closely related molecules.

Potent Antioxidant and Anti-inflammatory Properties

The indolepropionate backbone is a well-established antioxidant. IPA is a powerful scavenger of hydroxyl radicals and has been shown to protect against lipid peroxidation and DNA damage.[5][6] The lack of pro-oxidant effects, a common drawback of some antioxidants, makes indolepropionate a particularly attractive therapeutic candidate.[7]

3.1. Direct Radical Scavenging

Like IPA and melatonin, 5-MIPA is expected to be a highly effective direct scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The indole ring can donate an electron to neutralize free radicals, and the propionic acid side chain may also contribute to this activity. Studies on related compounds have demonstrated significant protection against oxidative stress induced by agents like hydrogen peroxide (H₂O₂) and in models of ischemia-reperfusion injury.[5][7]

3.2. Upregulation of Endogenous Antioxidant Pathways

Beyond direct scavenging, indole derivatives can bolster the cell's own antioxidant defenses. A key mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[8][9] Upon activation, Nrf2 translocates to the nucleus and induces the expression of a suite of antioxidant and detoxification enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1).[8] We propose that 5-MIPA, similar to other 5-methoxyindoles, can activate this pathway, leading to a sustained protective effect against oxidative stress.[8]

3.3. Anti-inflammatory Effects

Oxidative stress and inflammation are intimately linked. By quenching ROS, 5-MIPA is likely to inhibit the activation of pro-inflammatory signaling pathways such as NF-κB. Furthermore, some 5-methoxyindole metabolites have been shown to directly suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[10]

Modulation of Nuclear Receptors: PXR and AhR

IPA is a known ligand for the nuclear receptors PXR and AhR.[2][9] These receptors are critical sensors of foreign and endogenous molecules and play pivotal roles in detoxification, inflammation, and gut homeostasis.

-

Pregnane X Receptor (PXR): Activation of PXR by IPA has been linked to the inhibition of NF-κB signaling and a reduction in pro-inflammatory cytokine secretion.[9] This provides a direct link between the compound and the modulation of the immune response.

-

Aryl Hydrocarbon Receptor (AhR): AhR activation is associated with anti-inflammatory effects in the gut and other tissues.[2]

Given its structural similarity to IPA, it is highly probable that 5-MIPA also acts as a ligand for PXR and AhR, thereby contributing to its anti-inflammatory and cytoprotective effects.

Putative Melatonergic Activity

The 5-methoxy group on the indole ring is a critical determinant for binding to melatonin receptors, MT1 and MT2.[3] These G-protein coupled receptors (GPCRs) are involved in the regulation of circadian rhythms, sleep, and immune function.[11] While the N-acetyl group of melatonin is also important for high-affinity binding, the presence of the 5-methoxy group in 5-MIPA suggests a potential for interaction with these receptors. This interaction may be as a direct agonist, an allosteric modulator, or a weak partial agonist.

The potential for melatonergic activity opens up therapeutic possibilities for 5-MIPA in disorders related to circadian disruption and sleep disturbances.

Integrated Signaling Pathway of 5-MIPA

The following diagram illustrates the proposed integrated mechanism of action for 5-MIPA, highlighting the convergence of its antioxidant, nuclear receptor-modulating, and potential melatonergic activities.

Caption: Proposed signaling pathways for 5-methoxyindole-3-propionic acid (5-MIPA).

Experimental Workflows to Validate the Mechanism of Action

To empirically validate the proposed mechanisms of 5-MIPA, a series of well-established in vitro assays are recommended.

7.1. Workflow for Assessing Antioxidant Activity

Caption: Experimental workflow for characterizing the antioxidant properties of 5-MIPA.

7.2. Protocol: Competitive Radioligand Binding Assay for Melatonin Receptors

This protocol is designed to determine the binding affinity (Ki) of 5-MIPA for the MT1 and MT2 receptors.[12][13]

Materials:

-

Cell membranes expressing human MT1 or MT2 receptors.

-

[³H]-Melatonin or 2-[¹²⁵I]-iodomelatonin (radioligand).

-

5-MIPA (test compound).

-

Non-labeled melatonin (for non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail and microplate scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of 5-MIPA and a fixed concentration of the radioligand in binding buffer.

-

Incubation: In a 96-well plate, add the cell membranes, the radioligand, and either buffer (for total binding), excess non-labeled melatonin (for non-specific binding), or varying concentrations of 5-MIPA.

-

Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of 5-MIPA. Plot the percentage of specific binding against the log concentration of 5-MIPA to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

7.3. Protocol: PXR/AhR Reporter Gene Assay

This assay measures the ability of 5-MIPA to activate PXR or AhR.

Materials:

-

HepaG2 or similar cell line.

-

Expression plasmids for PXR or AhR.

-

Reporter plasmid containing a luciferase gene downstream of PXR or AhR response elements (e.g., pXREM-luc).

-

Transfection reagent.

-

5-MIPA (test compound).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect the cells with the receptor expression plasmid and the reporter plasmid.

-

Treatment: After 24 hours, treat the transfected cells with varying concentrations of 5-MIPA or a known agonist (positive control).

-

Incubation: Incubate the cells for another 18-24 hours.

-

Lysis: Lyse the cells and transfer the lysate to a luminometer plate.

-

Measurement: Add the luciferase assay reagent and measure the luminescence.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein content. Plot the fold induction of luciferase activity against the concentration of 5-MIPA to determine the EC₅₀.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, quantitative data that could be expected from the experimental workflows described above, based on data from structurally related compounds.

| Parameter | 5-MIPA (Hypothetical Value) | Reference Compound (Value) | Assay Type |

| MT1 Receptor Affinity (Ki) | 150 nM | Melatonin (~0.1 nM) | Radioligand Binding |

| MT2 Receptor Affinity (Ki) | 250 nM | Melatonin (~0.5 nM) | Radioligand Binding |

| PXR Activation (EC₅₀) | 5 µM | IPA (~10 µM) | Reporter Gene Assay |

| AhR Activation (EC₅₀) | 8 µM | IPA (~15 µM) | Reporter Gene Assay |

| Radical Scavenging (IC₅₀) | 20 µM | IPA (~30 µM) | DPPH Assay |

| Nrf2 Activation (Fold Induction) | 4-fold at 10 µM | Sulforaphane (8-fold at 5 µM) | ARE-Luciferase Assay |

Conclusion and Future Directions

The structural features of 5-methoxyindole-3-propionic acid strongly suggest a multi-faceted mechanism of action that combines potent antioxidant effects with the modulation of key cellular signaling pathways, including PXR, AhR, and potentially melatonin receptors. This positions 5-MIPA as a highly promising candidate for further investigation in the context of neurodegenerative diseases, inflammatory disorders, and conditions associated with oxidative stress.

Future research should focus on empirically validating these proposed mechanisms through the experimental workflows outlined in this guide. In vivo studies in relevant animal models will be crucial to determine the pharmacokinetic profile and therapeutic efficacy of 5-MIPA. Furthermore, detailed structure-activity relationship (SAR) studies of related analogs could lead to the development of even more potent and selective modulators of these pathways.

References

-

Cell-based Assays for GPCR Activity. Biocompare. URL: [Link]

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. URL: [Link]

-

GPCR Signaling Assays. Agilent. URL: [Link]

-

Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. URL: [Link]

-

Radioligand Binding Assay. Gifford Bioscience. URL: [Link]

-

New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. PubMed Central. URL: [Link]

-

SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. URL: [Link]

-

Radioligand Binding Studies. Springer Nature Experiments. URL: [Link]

-

New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. PubMed. URL: [Link]

-

A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity. International Journal of Molecular Sciences. URL: [Link]

-

Melatonin and Indole-3-Propionic Acid Reduce Oxidative Damage to Membrane Lipids Induced by High Iron Concentrations in Porcine Skin. MDPI. URL: [Link]

-

5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. PubMed Central. URL: [Link]

-

Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress. NIH. URL: [Link]

-

The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Endocrinology. URL: [Link]

-

Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus. PubMed. URL: [Link]

-

Synthetic Melatonin Receptor Agonists and Antagonists. ResearchGate. URL: [Link]

-

Transient increase of AMPA and NMDA receptor binding in the barrel cortex of mice after tactile stimulation. PubMed. URL: [Link]

-

Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. MDPI. URL: [Link]

-

Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site. PubMed Central. URL: [Link]

-

Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. MDPI. URL: [Link]

-

Indole-3-Propionic Acid Attenuates Neuronal Damage and Oxidative Stress in the Ischemic Hippocampus. ResearchGate. URL: [Link]

-

Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. MDPI. URL: [Link]

-

Binding of 5'-GMP to the GluR2 AMPA receptor: insight from targeted molecular dynamics simulations. PubMed. URL: [Link]

-

Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. PMC - PubMed Central. URL: [Link]

-

Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis. ResearchGate. URL: [Link]

-

Muscarinic receptor binding profile of para-substituted caramiphen analogues. PubMed. URL: [Link]

-

Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis. PubMed. URL: [Link]

Sources

- 1. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 3-(5-methoxy-1H-indol-3-yl)propanoic acid

An In-Depth Technical Guide to the Biological Activity of 3-(5-methoxy-1H-indol-3-yl)propanoic Acid

Abstract

This compound, a methoxylated derivative of the well-known indole-3-propionic acid (IPA), is an organic compound with emerging significance in biochemical and pharmaceutical research. Structurally related to the neurohormone melatonin, this small molecule has demonstrated a range of biological activities, most notably as a neuroprotective and antioxidant agent.[1][2] This guide synthesizes the current understanding of its physicochemical properties, key biological functions, and underlying mechanisms of action. We provide an in-depth exploration of its potential as a lead compound for therapeutic development, particularly for neurodegenerative disorders, and present detailed experimental protocols for its evaluation.

Introduction: An Indole Derivative of Therapeutic Interest

Indole and its derivatives represent a critical class of heterocyclic compounds that are fundamental to numerous biological processes.[3] this compound belongs to this family, characterized by an indole core with a methoxy group at the 5-position and a propanoic acid side chain at the 3-position.[1] Its structure bears a close resemblance to endogenous compounds like indole-3-propionic acid (IPA) and melatonin, both of which are recognized for their potent neuroprotective and antioxidant properties.[2][4] This structural similarity has prompted investigations into whether this compound shares or expands upon the therapeutic activities of its chemical relatives, positioning it as a compound of interest for drug development, particularly in the context of neurological diseases.[1][2]

Physicochemical & Analytical Profile

A precise understanding of a compound's physical and chemical characteristics is foundational to its study and application.

Molecular Structure:

-

Compound Name: this compound

-

Molecular Formula: C₁₂H₁₃NO₃[1]

-

Molecular Weight: 219.24 g/mol [1]

-

Core Structure: A bicyclic indole ring system (a pyrrole ring fused to a benzene ring) substituted with a methoxy group (-OCH₃) at position 5 and a propanoic acid (-CH₂CH₂COOH) chain at position 3.[1]

Spectroscopic Data: The identity and purity of this compound are confirmed through various analytical techniques. Proton nuclear magnetic resonance (¹H NMR) spectroscopy is particularly informative. In a deuterated dimethyl sulfoxide (DMSO-d₆) solvent, a characteristic singlet for the indole nitrogen-hydrogen (N-H) proton is observed at a chemical shift (δ) of approximately 11.70 ppm, which is indicative of the electron-rich indole system.[1]

Key Biological Activities & Mechanisms of Action

Research has illuminated several key biological activities of this compound, primarily centered on its protective effects within the central nervous system.

Neuroprotective and Antioxidant Properties

The most significant reported biological activity is its neuroprotective potential. Studies indicate that this compound and its derivatives can protect neuronal cells from damage induced by oxidative stress, a key pathological factor in neurodegenerative conditions like Parkinson's and Alzheimer's disease.[1][2]

Mechanism of Action: The neuroprotective effects are strongly linked to the compound's antioxidant activity.[1] It functions as a scavenger of free radicals, thereby protecting cells from damage.[1] Derivatives of this compound have been shown to inhibit iron-induced lipid peroxidation and scavenge superoxide anions, which are highly reactive and damaging to cellular components.[2] This mechanism is similar to that of melatonin and IPA, which are known to be potent hydroxyl radical scavengers.[2][4]

Below is a diagram illustrating the proposed antioxidant mechanism.

Caption: Proposed antioxidant mechanism of action.

Monoamine Oxidase B (MAO-B) Inhibition

This compound has been noted for its ability to inhibit monoamine oxidase B (MAO-B).[1] MAO-B is an enzyme responsible for the degradation of neurotransmitters, such as dopamine. Its inhibition is a key therapeutic strategy in the management of Parkinson's disease, as it increases the availability of dopamine in the brain. Hydrazone hybrids derived from this compound have demonstrated significant inhibitory activity against human MAO-B (hMAO-B).[2]

Interaction with Cannabinoid Receptors

Preliminary research suggests that this compound may interact with the endocannabinoid system. It has been reported to exhibit binding affinity for both CB1 and CB2 cannabinoid receptors.[1] This interaction implies a potential role in modulating physiological processes regulated by the endocannabinoid system, such as pain perception and mood, although further research is required to fully elucidate this activity.[1]

Blood-Brain Barrier Permeability

A critical factor for any neuroactive compound is its ability to cross the blood-brain barrier (BBB). Studies on derivatives have shown that these compounds can increase the permeability of endothelial monolayers in in vitro BBB models while preserving the integrity of tight junctions.[2] This suggests that the core structure is conducive to penetrating the CNS, a highly desirable trait for drugs targeting neurological disorders.[1]

Summary of Biological Activities

| Biological Activity | Target/Mechanism | Potential Therapeutic Relevance | References |

| Neuroprotection | Scavenging of reactive oxygen species (ROS), inhibition of lipid peroxidation. | Alzheimer's Disease, Parkinson's Disease, Ischemic Stroke. | [1][2] |

| MAO-B Inhibition | Enzymatic inhibition, leading to increased dopamine levels. | Parkinson's Disease. | [1][2] |

| Antioxidant | Direct free radical scavenging. | Conditions associated with oxidative stress. | [1] |

| Cannabinoid Receptor Binding | Affinity for CB1 and CB2 receptors. | Pain modulation, mood regulation. | [1] |

| BBB Permeability | Enhancement of endothelial monolayer permeability. | Improved drug delivery to the central nervous system. | [1][2] |

Experimental Protocols & Methodologies

To ensure scientific rigor, the evaluation of this compound requires robust and validated experimental protocols.

In Vitro Neuroprotection Assay (MTT Assay)

This protocol assesses the ability of the compound to protect neuronal cells (e.g., SH-SY5Y) from an oxidative insult like hydrogen peroxide (H₂O₂). The MTT assay measures cell viability by quantifying the metabolic conversion of a yellow tetrazolium salt (MTT) to purple formazan crystals by living cells.

Causality: The amount of formazan produced is directly proportional to the number of viable cells. A higher absorbance reading in treated cells compared to untreated (but H₂O₂-exposed) cells indicates a protective effect.

Step-by-Step Methodology:

-

Cell Seeding: Plate SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 2 hours. Include a vehicle control (e.g., DMSO diluted in media).

-

Induction of Oxidative Stress: Add H₂O₂ to all wells (except the negative control) to a final concentration of 100 µM. Incubate for an additional 24 hours.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Caption: Workflow for the MTT-based neuroprotection assay.

Hydrogen Peroxide Scavenging Assay (Amplex® UltraRed)

This cell-free assay directly measures the compound's ability to neutralize H₂O₂. The Amplex® Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the fluorescent product, resorufin.

Causality: A decrease in resorufin fluorescence in the presence of the test compound indicates that the compound has scavenged the H₂O₂, making it unavailable to react with the Amplex® Red reagent.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a working solution containing Amplex® UltraRed reagent and HRP in a reaction buffer (e.g., phosphate-buffered saline).

-

Reaction Setup: In a 96-well black plate, add the test compound at various concentrations.

-

Initiation: Add a known concentration of H₂O₂ to initiate the reaction. Include a positive control (no compound) and a negative control (no H₂O₂).

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.

-

Analysis: Calculate the percentage of H₂O₂ scavenging activity compared to the positive control.

Potential Therapeutic Applications

The multifaceted biological profile of this compound makes it a promising candidate for further investigation in several therapeutic areas:

-

Neurodegenerative Diseases: Its combined neuroprotective, antioxidant, and MAO-B inhibitory effects make it a strong candidate for developing treatments for diseases like Parkinson's and Alzheimer's.[1][2]

-

Ischemic Stroke: By mitigating oxidative stress, it could potentially reduce neuronal damage following a stroke.

-

Nutraceuticals: Given its relation to naturally occurring indoles, it could be explored for use in functional foods or supplements aimed at supporting cognitive health.[1]

Conclusion and Future Directions

This compound is an indole derivative with significant and promising biological activities, particularly in the realm of neuroprotection. Its ability to combat oxidative stress and inhibit key enzymes like MAO-B provides a solid foundation for its consideration as a lead compound in drug discovery programs targeting CNS disorders. Future research should focus on comprehensive in vivo studies to validate the in vitro findings, further elucidate its mechanism of action at the cannabinoid receptors, and conduct detailed pharmacokinetic and toxicological profiling to assess its viability as a clinical candidate.

References

- Smolecule. (n.d.). Buy this compound | 39547-16-5.

-

MDPI. (2023, April 21). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Pharmacological Characterization of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin -2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionicAcid (AM103), a Novel Selective 5-Lipoxygenase. Retrieved from [Link]

-

MDPI. (2023, March 2). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Retrieved from [Link]

-

PubMed. (2014, August 20). Discovery of 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide as a neuroprotectant for Alzheimer's disease by hybridization of curcumin and melatonin. Retrieved from [Link]

-

PubMed. (2014, September 11). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Retrieved from [Link]

-

PubMed. (2011, January 13). Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent. Retrieved from [Link]

-

ResearchGate. (2019, July 24). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Retrieved from [Link]

-

PubMed. (1999, February). Synthesis and pharmacological evaluation of new (indol-3-yl)alkylamides and alkylamines acting as potential serotonin uptake inhibitors. Retrieved from [Link]

-

PubMed. (1988, May). Uterotropic 6-methoxybenzoxazolinone is an adrenergic agonist and a melatonin analog. Retrieved from [Link]

-

PubMed. (2016, October 21). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. Retrieved from [Link]

- PubMed. (n.d.). 5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl). Retrieved from https://pubmed.ncbi.nlm.nih.gov/20638290/

-

BioKB. (n.d.). 3-(1H-indol-3-yl)propanoic acid - inhibits - cell population proliferation. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Discovery of 5-(4-Hydroxyphenyl)-3-oxo-pentanoic Acid [2-(5-Methoxy-1H-indol-3-yl)-ethyl]-amide as a Neuroprotectant for Alzheimer's Disease by Hybridization of Curcumin and Melatonin. Retrieved from [Link]

-

MDPI. (n.d.). (3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity. Retrieved from [Link]

-

PubMed. (n.d.). 5-Lipoxygenase-activating protein inhibitors. Part 2: 3-{5-((S)-1-Acetyl-2,3-dihydro-1H-indol-2-ylmethoxy)-3-tert-butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl]. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2023, May 31). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Effects of melatonin and melatonin receptors ligand N-[(4-methoxy-1H-indol-2-yl)methyl]propanamide on murine Colon 38 cancer growth in vitro and in vivo. Retrieved from [Link]

-

PubMed. (n.d.). Production of indole-3-propanoic acid and 3-(p-hydroxyphenyl)propanoic acid by Clostridium sporogenes: a convenient thin-layer chromatography detection system. Retrieved from [Link]

-

Ixcela. (1999, January 29). Potent Neuroprotective Properties against the Alzheimer Я-Amyloid by an Endogenous Melatonin-related Indole Structure, Indole. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Retrieved from [Link]

-

MDPI. (n.d.). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Retrieved from [Link]

-

MDPI. (n.d.). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Retrieved from [Link]

- (n.d.). Melatonin Related Compound A - 5-Methoxytryptamine, 2-(5-Methoxyindol-3-yl)ethylamine.

-

MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

-

PubMed. (1997, March). Melatonin receptor antagonists that differentiate between the human Mel1a and Mel1b recombinant subtypes are used to assess the pharmacological profile of the rabbit retina ML1 presynaptic heteroreceptor. Retrieved from [Link] from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-(5-methoxy-1H-indol-3-yl)propanoic acid

Introduction

3-(5-methoxy-1H-indol-3-yl)propanoic acid is a key chemical intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its structural motif, featuring a methoxy-substituted indole core with a propanoic acid side chain at the C3 position, is prevalent in compounds targeting a range of physiological pathways. This guide provides a comprehensive overview of the principal synthetic routes to this valuable compound, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind different synthetic approaches, provide detailed, field-tested protocols, and offer insights into the underlying reaction mechanisms.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two main phases: the construction of the 5-methoxyindole core and the subsequent introduction of the 3-propanoic acid side chain. The choice of a specific pathway is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions.

This guide will focus on three robust and versatile strategies:

-

The Fischer Indole Synthesis followed by Side-Chain Elaboration: A classic and highly adaptable method for the formation of the indole nucleus.

-

The Gramine Synthesis and Functionalization Pathway: A reliable route for introducing a three-carbon side chain at the C3 position of the pre-formed indole.

-

Direct Michael Addition to an Acrylic Synthon: An efficient approach for the direct formation of the carbon-carbon bond of the side chain.

I. The Fischer Indole Synthesis of the 5-Methoxyindole Core

The Fischer indole synthesis is a powerful and widely used method for constructing indole rings from a phenylhydrazine and an aldehyde or ketone under acidic conditions[1]. For the synthesis of 5-methoxyindole, the logical starting materials are 4-methoxyphenylhydrazine and a suitable carbonyl compound.

Reaction Mechanism: Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-established cascade of reactions[1]:

-

Hydrazone Formation: The reaction initiates with the condensation of 4-methoxyphenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[2][2]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[2][2]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular nucleophilic attack by the amino group on the imine carbon leads to a cyclic aminal.

-

Elimination of Ammonia: Finally, the elimination of ammonia from the aminal, driven by the formation of the stable aromatic indole ring, yields the 5-methoxyindole product.

Caption: The reaction cascade of the Fischer indole synthesis.

Experimental Protocol: Fischer Indole Synthesis of 5-Methoxyindole

This protocol is adapted from established procedures for Fischer indole synthesis, optimized for the preparation of 5-methoxyindole[3][4].

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Pyruvic acid

-

Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid

-

Ethanol

-

Sodium acetate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

-

Add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

-

Add pyruvic acid (1.0 eq) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting hydrazine is consumed.

-

The resulting phenylhydrazone can be isolated by adding water and filtering the precipitate, or the reaction mixture can be used directly in the next step.

-

-

Indolization:

-

Method A (PPA): To the crude phenylhydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone). Heat the mixture to 80-100 °C with vigorous stirring for 1-3 hours. Monitor the reaction by TLC.

-

Method B (Acid Mixture): To the crude phenylhydrazone, add a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., 10:1 v/v). Heat the mixture to reflux for 1-2 hours.

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

The crude 5-methoxyindole can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

II. Introduction of the 3-Propanoic Acid Side Chain

Once 5-methoxyindole is synthesized, the next critical step is the introduction of the propanoic acid side chain at the C3 position. Several reliable methods are available for this transformation.

A. The Gramine Synthesis and Functionalization Pathway

This two-step approach involves the initial formation of a Mannich base, 5-methoxygramine, followed by its conversion to the target propanoic acid.

The Mannich reaction of 5-methoxyindole with formaldehyde and dimethylamine yields 5-methoxygramine.

Reaction Mechanism: Mannich Reaction

The reaction proceeds through the formation of an electrophilic Eschenmoser's salt-like iminium ion from formaldehyde and dimethylamine. The electron-rich indole nucleus then acts as a nucleophile, attacking the iminium ion at the C3 position to form the Mannich base.

Caption: The mechanism of the Mannich reaction on 5-methoxyindole.

Experimental Protocol: Synthesis of 5-Methoxygramine [5]

Materials:

-

5-Methoxyindole

-

Formaldehyde (37% aqueous solution)

-

Dimethylamine (40% aqueous solution)

-

Glacial acetic acid

-

Sodium hydroxide solution

-

Diethyl ether

Procedure:

-

In a flask, dissolve 5-methoxyindole (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath and add dimethylamine solution (1.2 eq) followed by the formaldehyde solution (1.2 eq).

-

Stir the mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into an ice-cold sodium hydroxide solution to neutralize the acetic acid and precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain crude 5-methoxygramine.

-

The product can be purified by recrystallization from ethanol.

5-Methoxygramine serves as a versatile intermediate for introducing a three-carbon chain. A common method involves displacement of the dimethylamino group with a cyanide ion, followed by hydrolysis of the resulting nitrile.

Reaction Mechanism: Cyanation and Hydrolysis

-

Quaternization (optional but recommended): The dimethylamino group of gramine is a poor leaving group. It is often quaternized with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt, which is a much better leaving group.

-

Nucleophilic Substitution: A cyanide source (e.g., sodium or potassium cyanide) displaces the trimethylamine group via an SN2 reaction to form 3-(5-methoxy-1H-indol-3-yl)acetonitrile.

-

Hydrolysis: The nitrile is then hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

Caption: Pathway for converting 5-methoxygramine to the target acid.

Experimental Protocol: Conversion of 5-Methoxygramine [6]

Materials:

-

5-Methoxygramine

-

Methyl iodide

-

Sodium cyanide or potassium cyanide

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide or hydrochloric acid

-

Ethanol

Procedure:

-

Cyanation:

-

Dissolve 5-methoxygramine (1.0 eq) in a suitable solvent like DMF or DMSO.

-

Add sodium cyanide (1.5 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 3-(5-methoxy-1H-indol-3-yl)acetonitrile.

-

-

Hydrolysis:

-

To the crude nitrile, add a solution of sodium hydroxide in ethanol/water.

-

Reflux the mixture for several hours until the nitrile is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to yield this compound.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

-

B. Direct Michael Addition

A more direct approach involves the Michael addition of 5-methoxyindole to an acrylic acid derivative. This method can be highly efficient, potentially reducing the number of synthetic steps.

Reaction Mechanism: Michael Addition

The electron-rich C3 position of 5-methoxyindole acts as a nucleophile and attacks the β-carbon of an electron-deficient alkene, such as acrylic acid or acrylonitrile, in a conjugate addition reaction. The reaction is typically catalyzed by a base.

Experimental Protocol: Michael Addition of 5-Methoxyindole to Acrylic Acid [2]

Materials:

-

5-Methoxyindole

-

Acrylic acid

-

Potassium hydroxide

-

Water

Procedure:

-

In a sealed reaction vessel, combine 5-methoxyindole (1.0 eq), acrylic acid (1.2 eq), and potassium hydroxide (1.5 eq) in water.

-

Heat the mixture to 225-300 °C under autogenous pressure for 10-20 hours.

-

Cool the reaction vessel and add water to dissolve the potassium salt of the product.

-

Filter the mixture to remove any unreacted indole.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of about 1 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain crude this compound.

-

Recrystallize from water or an ethanol/water mixture for further purification.

Quantitative Data Summary

| Synthetic Step | Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | Reference |

| 5-Methoxyindole Synthesis | Fischer Indole Synthesis | 4-Methoxyphenylhydrazine, Pyruvic acid | PPA or H₂SO₄/AcOH | 60-80% | [3][4] |

| Side-Chain Introduction | Gramine Synthesis | 5-Methoxyindole, Formaldehyde, Dimethylamine | Acetic acid | 80-95% | [5] |

| Cyanation of Gramine | 5-Methoxygramine | NaCN or KCN | 70-85% | [6] | |

| Hydrolysis of Nitrile | 3-(5-methoxy-1H-indol-3-yl)acetonitrile | NaOH or HCl | 85-95% | [6] | |

| Michael Addition | 5-Methoxyindole, Acrylic acid | KOH | 70-80% | [2] |

Conclusion

The synthesis of this compound can be achieved through several reliable and scalable routes. The choice of the optimal pathway depends on the specific requirements of the synthesis, including scale, available starting materials, and desired purity. The Fischer indole synthesis provides a robust entry to the core 5-methoxyindole structure. For the introduction of the propanoic acid side chain, both the Gramine-based functionalization and the direct Michael addition offer efficient solutions. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can confidently synthesize this important chemical intermediate for their drug discovery and development programs.

References

- US Patent 3,062,832, Process for the production of 3-indole-propionic acids. (URL: )

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed Central. (URL: [Link])

-

Multicomponent synthesis of 3-indolepropionic acids - PubMed. (URL: [Link])

- Synthesis of 2-aminopropyl-3-indole–acetic(propionic)

-

Production of indole-3-propanoic acid and 3-(p-hydroxyphenyl)propanoic acid by Clostridium sporogenes: a convenient thin-layer chromatography detection system - PubMed. (URL: [Link])

-

5-Methoxy-N,N-dimethyl-1H-indole-3-methanamine - PubChem. (URL: [Link])

-

Fischer indole synthesis - Wikipedia. (URL: [Link])

-

Fischer indole synthesis in the absence of a solvent - SciSpace. (URL: [Link])

- One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. (URL: not available)

-

(3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity - MDPI. (URL: [Link])

-

Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] - NIH. (URL: [Link])

-

Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - NIH. (URL: [Link])

-

(5-Methoxy-1H-indol-3-yl)acetonitrile - PMC - NIH. (URL: [Link])

-

Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR - Repositorio Académico - Universidad de Chile. (URL: [Link])

-

Thermal and kinetic analyses on Michael addition reaction of acrylic acid - ResearchGate. (URL: [Link])

-

The addition of secondary aliphatic amines to acrylic acid derivatives... - ResearchGate. (URL: [Link])

-

Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing). (URL: [Link])

-

Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed. (URL: [Link])

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (URL: [Link])

- Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. (URL: not available)

-

Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks - ResearchGate. (URL: [Link])

-

Recent Advances in Base-Assisted Michael Addition Reactions. - ResearchGate. (URL: [Link])

- An efficient synthesis of (3-indolyl)acetonitriles by reduction of hydroxamic acids. (URL: not available)

-

(5-Meth-oxy-1H-indol-3-yl)acetonitrile - PubMed. (URL: [Link])

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. US3062832A - Process for the production of 3-indole-propionic acids - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (5-Meth-oxy-1H-indol-3-yl)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 3-(5-methoxy-1H-indol-3-yl)propanoic acid: Elucidating Structure and Ensuring Purity

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(5-methoxy-1H-indol-3-yl)propanoic acid (C₁₂H₁₃NO₃, M.W. 219.24 g/mol ).[1] As a compound with significant research interest for its neuroprotective potential and interaction with cannabinoid receptors, unambiguous structural confirmation is paramount for any researcher in the fields of medicinal chemistry, pharmacology, and drug development.[1] This document moves beyond a simple data repository, offering insights into the causality behind experimental choices and the logic of spectral interpretation, reflecting the best practices in analytical science.

The structural integrity of a compound under investigation is the bedrock of reliable scientific outcomes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are not merely checkboxes in a characterization workflow; they are the tools through which we visualize the molecule's architecture, confirm its identity, and assess its purity. This guide is structured to provide a holistic understanding of the compound's spectral signature.

Molecular Structure

The foundational step in any spectroscopic analysis is understanding the target structure. This compound features an indole core, a bicyclic aromatic system, substituted at the 5-position with a methoxy group and at the 3-position with a propanoic acid chain.[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationship of each magnetically active nucleus (primarily ¹H and ¹³C).

Expertise & Experience: The Choice of Solvent

The choice of deuterated solvent is a critical first step. For this molecule, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice over Chloroform-d (CDCl₃).[2] The reason is twofold: first, the carboxylic acid proton and the indole N-H proton are acidic and exchangeable. In DMSO-d₆, these protons typically give rise to observable, often broad, signals. In contrast, they may exchange too rapidly or have poor solubility in CDCl₃, leading to very broad or absent signals. Second, many indole derivatives exhibit better solubility in DMSO-d₆.[2]

¹H NMR (Proton NMR) Data